

An In-Depth Technical Guide to the Thermochemical Data of C11H24 Alkanes

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Ethyl-2,2,3-trimethylhexane*

Cat. No.: *B14564142*

[Get Quote](#)

This guide provides a comprehensive technical overview of the thermochemical data for undecane (C11H24) and its isomers, tailored for researchers, scientists, and professionals in drug development. It delves into the experimental and computational methodologies for data acquisition, presents a compilation of available data, and discusses the significance of these properties in scientific applications.

The Significance of Thermochemical Data for C11H24 Alkanes

Undecane, an 11-carbon alkane, and its 159 structural isomers are fundamental components of various hydrocarbon mixtures and serve as important model compounds in diverse scientific disciplines.^[1] Their thermochemical properties, including enthalpy of formation (Δ_fH°), standard entropy (S°), and heat capacity (C_p), are critical for:

- Combustion and Fuel Science: Accurate thermochemical data are paramount for modeling combustion processes, predicting energy release, and designing more efficient and cleaner-burning fuels.
- Chemical Process Design and Optimization: In the chemical industry, these data are essential for reactor design, process simulation, and safety analysis, particularly in refining and petrochemical operations.

- Drug Discovery and Development: The hydrophobic character of alkane-like moieties significantly influences drug-receptor interactions. Understanding the thermodynamics of these interactions, which are governed by enthalpic and entropic contributions, is crucial for rational drug design and lead optimization.[2][3][4] The partitioning of a drug candidate between aqueous and lipid environments, a key factor in its pharmacokinetic profile, is also dictated by these fundamental thermodynamic properties.

Isomerism in C11H24 and its Impact on Thermochemical Properties

The 159 structural isomers of C11H24 exhibit a wide range of molecular architectures, from the linear n-undecane to highly branched structures. This structural diversity has a profound impact on their thermochemical properties. Generally, increased branching leads to greater thermodynamic stability. For instance, branched alkanes tend to have more negative enthalpies of formation compared to their linear counterparts.[1] This increased stability is a key factor in processes like catalytic reforming in the petroleum industry.

Compilation of Thermochemical Data for Selected C11H24 Isomers

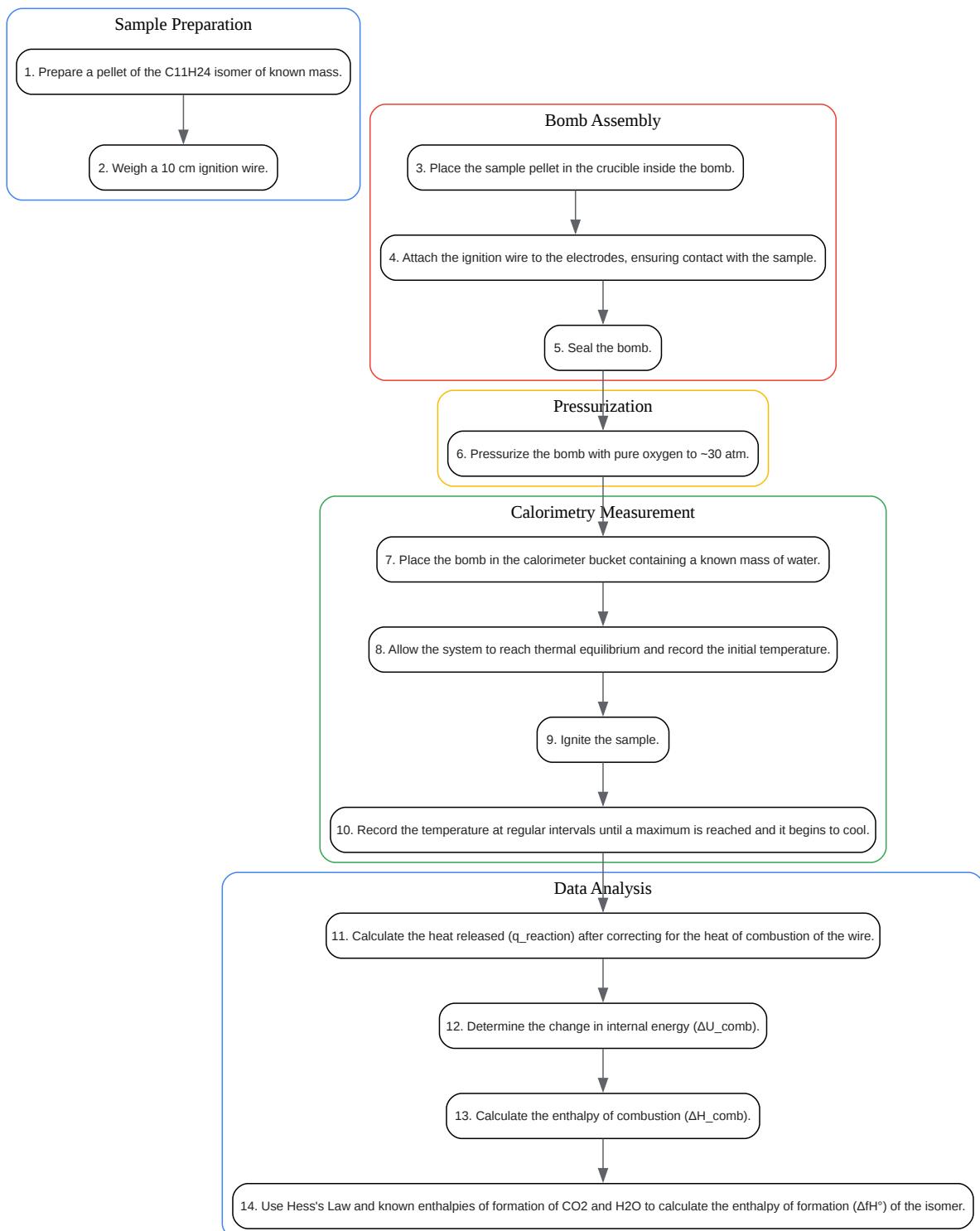
The following table summarizes available experimental and computational thermochemical data for n-undecane and a selection of its branched isomers at 298.15 K. It is important to note that experimental data for many of the more complex isomers are scarce, highlighting the critical role of computational methods in filling these knowledge gaps.

Isomer Name	CAS Number	Δ_fH° (gas, kJ/mol)	S° (gas, J/mol·K)	Cp (gas, J/mol·K)	Reference
n-Undecane	1120-21-4	-270.3 ± 1.3	583.58	244.39	[5]
2-Methyldecan e	6975-98-0	-275.65 (calc.)	[6]		
3-Methyldecan e	13151-34-3				
4-Methyldecan e	2847-72-5				
5-Methyldecan e	13151-35-4				
2,2,5,5-Tetramethylheptane	61868-47-1	-351 (liquid)	[7]		
3,3,5,5-Tetramethylheptane	61868-61-9		[8] [9]		
5-Ethynonane	17302-12-4		[10]		
4-Propyloctane	17302-13-5		[11] [12]		

Note: The table is populated with available data from the search results. Blank cells indicate that reliable data was not found in the provided sources. "calc." denotes a calculated value.

Methodologies for Determining Thermochemical Data

The acquisition of reliable thermochemical data relies on a combination of meticulous experimental measurements and sophisticated computational modeling. This section provides an overview of the key methodologies.


Experimental Determination: The Power of Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions, allowing for the determination of enthalpies of combustion and, subsequently, enthalpies of formation.[13][14]

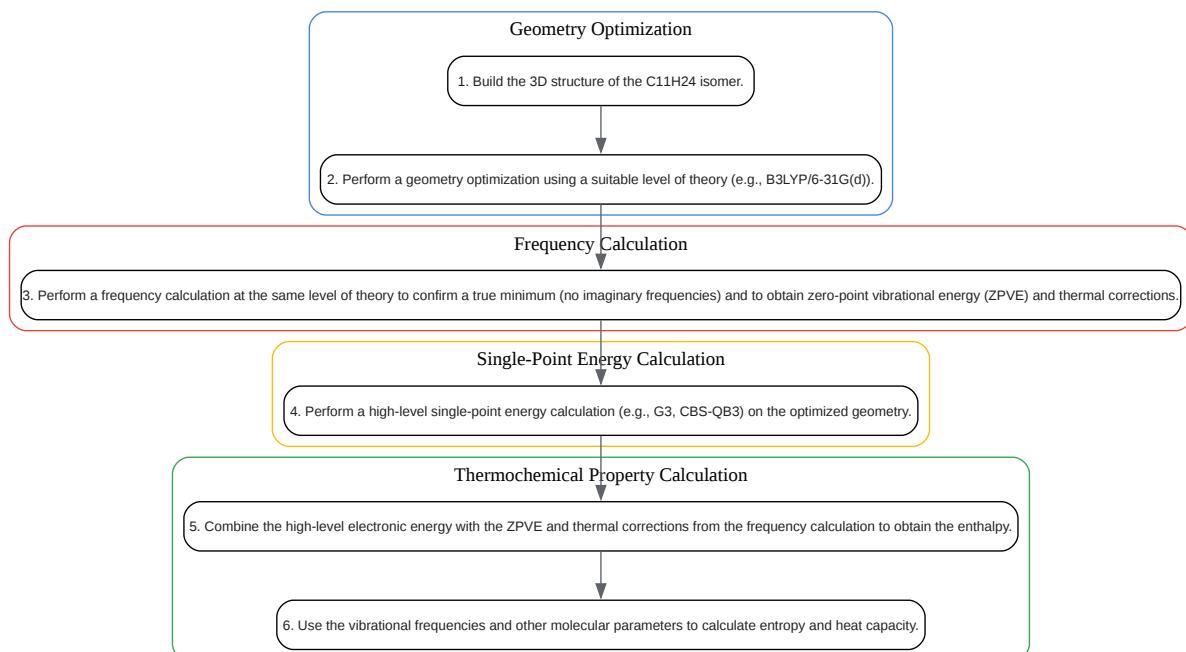
Bomb Calorimetry for Enthalpy of Combustion

A bomb calorimeter is a constant-volume device used to measure the heat of combustion of a substance.[15][16] The data obtained can be used to calculate the standard enthalpy of formation.

Experimental Workflow: Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: A stepwise workflow for determining the enthalpy of combustion and formation of a C11H24 isomer using bomb calorimetry.


Computational Thermochemistry: A Powerful Predictive Tool

Due to the vast number of isomers and the challenges associated with experimental measurements for each, computational chemistry has become an indispensable tool for predicting thermochemical properties.^{[17][18]} High-level quantum mechanical methods can provide data with "chemical accuracy" (typically within 4 kJ/mol or 1 kcal/mol of experimental values).

Key Computational Methods:

- Gaussian-n (Gn) Theories: These are composite methods, such as G3 and G4, that approximate a very high-level calculation by a series of lower-level calculations. They are known for their high accuracy in predicting enthalpies of formation.^[19]
- Complete Basis Set (CBS) Methods: Methods like CBS-QB3 extrapolate to the complete basis set limit to achieve high accuracy.^[12]
- Density Functional Theory (DFT): While computationally less expensive than Gn or CBS methods, the accuracy of DFT for thermochemical predictions can be functional-dependent. However, it is widely used for geometry optimizations and frequency calculations.

Computational Workflow: Calculating Thermochemical Properties

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the computational determination of thermochemical properties of C11H24 isomers using quantum chemistry software like Gaussian.[20][21][22][23]

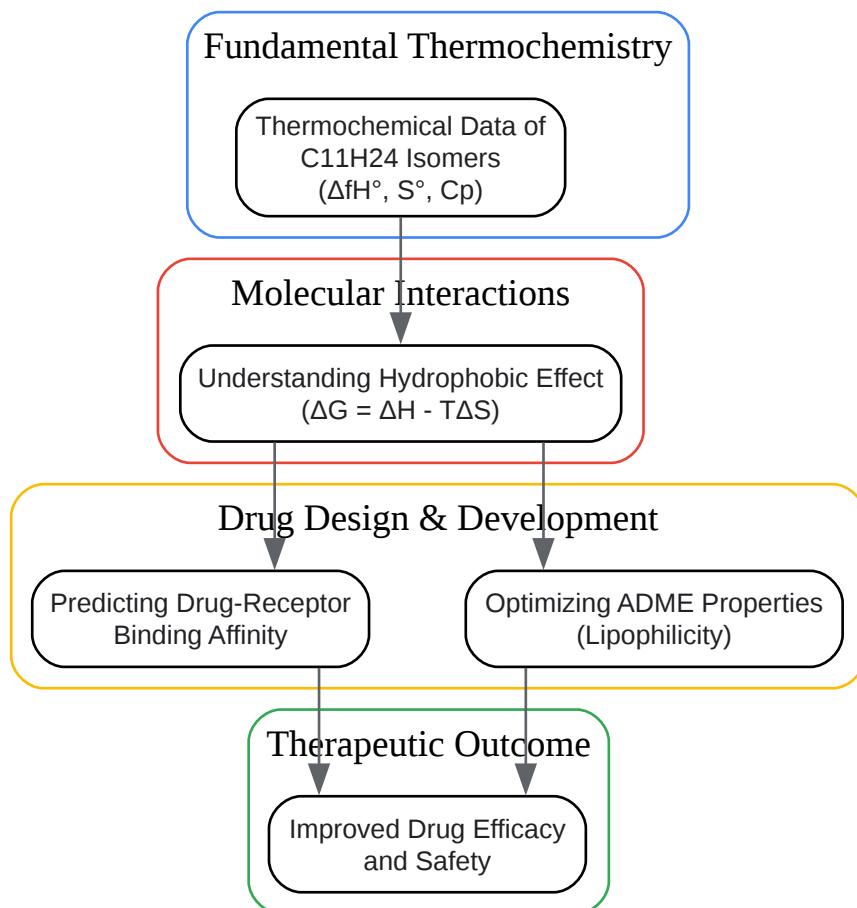
Data Validation and Trustworthiness

Ensuring the reliability of thermochemical data is paramount. A self-validating system for thermochemical protocols involves a multi-pronged approach:

- Experimental Validation:
 - Calibration: Calorimeters must be calibrated using a standard substance with a well-known heat of combustion, such as benzoic acid.[\[16\]](#)
 - Reproducibility: Multiple measurements should be performed to ensure the precision of the results.
- Computational Validation:
 - Benchmarking: Computational methods should be benchmarked against reliable experimental data for a set of related molecules to assess their accuracy.[\[24\]](#)[\[25\]](#)[\[26\]](#)
 - Consistency Checks: Calculated thermochemical data should be checked for internal consistency, for example, by comparing the enthalpies of formation of a series of isomers.
- Cross-Validation:
 - Whenever possible, computational results should be compared with available experimental data, and vice versa. Discrepancies may indicate errors in either the experimental setup or the computational model.

The National Institute of Standards and Technology (NIST) provides extensive, critically evaluated thermochemical data that serves as a gold standard for validation.[\[5\]](#)[\[14\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Applications in Drug Discovery and Development


While seemingly simple molecules, the principles governing the thermochemistry of alkanes are directly relevant to the complex environment of drug-receptor interactions. The hydrophobic effect, a major driving force in the binding of many drugs to their protein targets, is fundamentally a thermodynamic phenomenon.[\[3\]](#)

- Understanding Binding Affinity: The binding of a ligand (drug) to a receptor is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic ($T\Delta S$) contributions. The hydrophobic core of many binding pockets favors the association of nonpolar moieties, such as alkyl chains, from the drug molecule. This association is often

driven by a favorable entropic change resulting from the release of ordered water molecules from the binding site.[33]

- Lead Optimization: By understanding the thermodynamic signature of a drug-target interaction, medicinal chemists can rationally modify a lead compound to enhance its binding affinity. For example, extending an alkyl chain to fill a hydrophobic pocket can lead to a more favorable ΔG of binding.[4]
- Predicting Pharmacokinetics: The lipophilicity of a drug, which is related to the thermodynamics of its partitioning between aqueous and lipid environments, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Thermochemical data for relevant functional groups can inform the design of drugs with improved pharmacokinetic profiles.

Logical Relationship: Thermochemistry to Drug Efficacy

[Click to download full resolution via product page](#)

Caption: The logical progression from fundamental thermochemical data of alkanes to the design of more effective and safer pharmaceuticals.

Conclusion

The thermochemical data of C₁₁H₂₄ alkanes, while seemingly specific, provide a foundational understanding of the energetic principles that govern the behavior of larger, more complex molecules. For researchers in combustion, chemical engineering, and drug discovery, a firm grasp of these properties and the methodologies used to obtain them is essential for innovation and progress. The continued synergy between experimental calorimetry and high-level computational chemistry will be crucial for expanding our knowledge base and enabling more accurate predictions for the vast chemical space of organic molecules.

References

- Journal of Computer-Aided Molecular Design. Thermodynamic aspects of hydrophobicity and biological QSAR. [\[Link\]](#)
- National Institutes of Health. The Hydrophobic Effects: Our Current Understanding. [\[Link\]](#)
- ACS Bio & Med Chem Au. Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. [\[Link\]](#)
- National Institute of Standards and Technology.
- Lafayette College.
- OpenStax. Thermochemistry. [\[Link\]](#)
- EBSCO. Calorimetry | Research Starters. [\[Link\]](#)
- National Institute of Standards and Technology.
- National Institute of Standards and Technology.
- Gaussian, Inc. Thermochemistry in Gaussian. [\[Link\]](#)
- Cheméo. Chemical Properties of Decane, 2-methyl- (CAS 6975-98-0). [\[Link\]](#)
- National Institutes of Health.
- WorldofTest.com. Bomb Calorimetry Testing: A Complete How-To Guide. [\[Link\]](#)
- Aimil Ltd. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. [\[Link\]](#)
- Science Publications. Hydrophobic, Polar and Hydrogen Bonding Based Drug-Receptor Interaction of Tetrahydroimidazobenzodiazepinones. [\[Link\]](#)
- ResearchGate. Benchmarking Experimental and Computational Thermochemical Data: A Case Study of the Butane Conformers. [\[Link\]](#)

- National Institute of Standards and Technology. 3,3,5,5-Tetramethylheptane. [Link]
- National Institute of Standards and Technology. 2,2,5,5-Tetramethylheptane. [Link]
- National Institute of Standards and Technology.
- Frontiers in Chemistry.
- PubMed. Benchmarking Experimental and Computational Thermochemical Data: A Case Study of the Butane Conformers. [Link]
- Gaussian, Inc. Thermochemistry in Gaussian (PDF). [Link]
- National Institute of Standards and Technology. 3,3,5,5-Tetramethylheptane. [Link]
- National Institute of Standards and Technology. 5-ethylnonane. [Link]
- NIST/TRC Web Thermo Tables.
- Gaussian, Inc. Thermochemistry in Gaussian (June 2000). [Link]
- ResearchGate.
- Fiveable.
- National Institutes of Health. Recent Advances in Computational Thermochemistry and Challenges for the Future. [Link]
- YouTube. Gaussian Tutorial for Organic Chemists. [Link]
- National Institute of Standards and Technology.
- PubChem. Octane, 4-propyl-. [Link]
- National Institute of Standards and Technology. Octane, 4-propyl-. [Link]
- National Institute of Standards and Technology.
- PCASCNN.
- National Institute of Standards and Technology. Nonane. [Link]
- National Institute of Standards and Technology.
- National Institute of Standards and Technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ovid.com [ovid.com]
- 3. The Hydrophobic Effects: Our Current Understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Undecane [webbook.nist.gov]
- 6. web.williams.edu [web.williams.edu]
- 7. 2,2,5,5-Tetramethylheptane [webbook.nist.gov]
- 8. 3,3,5,5-Tetramethylheptane [webbook.nist.gov]
- 9. 3,3,5,5-Tetramethylheptane [webbook.nist.gov]
- 10. 5-ethylnonane [webbook.nist.gov]
- 11. Octane, 4-propyl- | C11H24 | CID 300478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Octane, 4-propyl- [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Undecane [webbook.nist.gov]
- 15. worldoftest.com [worldoftest.com]
- 16. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 17. Frontiers | Mending Experimental Data with Computational Thermochemistry [frontiersin.org]
- 18. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 21. gaussian.com [gaussian.com]
- 22. gaussian.com [gaussian.com]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Benchmarking Experimental and Computational Thermochemical Data: A Case Study of the Butane Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fiveable.me [fiveable.me]
- 27. Undecane [webbook.nist.gov]

- 28. Undecane [webbook.nist.gov]
- 29. Undecane [webbook.nist.gov]
- 30. Undecane [webbook.nist.gov]
- 31. Undecane [webbook.nist.gov]
- 32. Nonane [webbook.nist.gov]
- 33. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermochemical Data of C11H24 Alkanes]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14564142#thermochemical-data-of-c11h24-alkanes\]](https://www.benchchem.com/product/b14564142#thermochemical-data-of-c11h24-alkanes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com